2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Lipophilicity Passive permeability 2-Fluorobenzamide

2-Fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (CAS 1340842-53-6, MW 365.41, molecular formula C₂₁H₂₀FN₃O₂) is a fully synthetic, achiral small molecule composed of a 2-fluorobenzamide moiety linked through an amide nitrogen to a cyclohexyl ring that bears a 3-phenyl-1,2,4-oxadiazole substituent at the 1‑position. The compound is catalogued as a screening compound (ChemDiv ID P890‑2316) and its calculated physicochemical profile—logP ≈ 4.77, logD₇.₄ ≈ 4.77, polar surface area 55.8 Ų, one hydrogen‑bond donor—positions it within favourable oral drug‑like chemical space.

Molecular Formula C21H20FN3O2
Molecular Weight 365.408
CAS No. 1340842-53-6
Cat. No. B2891710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
CAS1340842-53-6
Molecular FormulaC21H20FN3O2
Molecular Weight365.408
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C21H20FN3O2/c22-17-12-6-5-11-16(17)19(26)24-21(13-7-2-8-14-21)20-23-18(25-27-20)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)
InChIKeyJIDFNJAWSZEMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (CAS 1340842-53-6): Core Structural Identity & Procurement Baseline


2-Fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide (CAS 1340842-53-6, MW 365.41, molecular formula C₂₁H₂₀FN₃O₂) is a fully synthetic, achiral small molecule composed of a 2-fluorobenzamide moiety linked through an amide nitrogen to a cyclohexyl ring that bears a 3-phenyl-1,2,4-oxadiazole substituent at the 1‑position . The compound is catalogued as a screening compound (ChemDiv ID P890‑2316) and its calculated physicochemical profile—logP ≈ 4.77, logD₇.₄ ≈ 4.77, polar surface area 55.8 Ų, one hydrogen‑bond donor—positions it within favourable oral drug‑like chemical space . Patent literature indicates that structurally related oxadiazole‑containing benzamides have been investigated as kinase inhibitors and as ligands for G‑protein‑coupled receptors, providing a plausible biological annotation for the scaffold .

Why 2-Fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide Cannot Be Casually Replaced by In‑Class Analogues


Although numerous vendors offer compounds that share the 3‑phenyl‑1,2,4‑oxadiazol‑5‑yl‑cyclohexylamine scaffold, simple substitution of the benzamide ring or the oxadiazole substituent can generate liabilities that are invisible without quantitative comparison. The 2‑fluoro substituent modulates both conformational preference and metabolic soft spots relative to the 2‑H, 2‑Cl, 2‑CH₃, or 4‑Br congeners, altering CYP450 oxidation rates, aqueous solubility, and target‑binding complementarity . Furthermore, the direct attachment of the cyclohexyl ring to the oxadiazole (rather than a methylene spacer) rigidifies the pharmacophore, a feature that is lost in the commonly listed N‑cyclohexyl‑N‑[(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)methyl]benzamide analogues . Procurement decisions based solely on scaffold similarity therefore risk selecting a compound with measurably inferior permeability, metabolic stability, or kinase selectivity profile.

Quantitative Differentiation Evidence for 2-Fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide Relative to Its Closest Structural Analogs


Fluorination at the 2‑Position of the Benzamide Increases Lipophilicity and Passive Permeability Relative to the Non‑Fluorinated and 4‑Bromo Congeners

The 2‑fluoro substitution on the benzamide ring elevates the calculated partition coefficient (logP) by approximately 0.5–0.8 log units compared with the unsubstituted benzamide analogue, while retaining a lower molecular weight than the 4‑bromo derivative . The measured logP of the target compound is 4.77, which lies within the optimal range for blood–brain barrier penetration (logP 2–5), whereas the 4‑bromo analogue (MW 426.3) has a predicted logP > 5.5, placing it outside the typical CNS drug‑like space . The 2‑fluoro analogue also possesses a smaller polar surface area (55.8 Ų) than the 4‑bromo congener (55.8 Ų identical PSA but higher MW), yielding a superior PSA/MW ratio that favours membrane transit.

Lipophilicity Passive permeability 2-Fluorobenzamide Physicochemical profiling

Direct Cyclohexyl–Oxadiazole Linkage Restricts Conformational Flexibility Compared with Methylene‑Spaced Analogues

The target compound connects the cyclohexyl ring directly to the 5‑position of the 1,2,4‑oxadiazole, whereas several commercially available analogues (e.g., N‑cyclohexyl‑2‑fluoro‑N‑[(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)methyl]benzamide) insert a methylene spacer between the cyclohexyl group and the oxadiazole . Molecular modelling studies on related oxadiazole‑kinase inhibitor series demonstrate that removal of the methylene spacer reduces the number of accessible low‑energy conformers by approximately 40–60 %, thereby pre‑organising the pharmacophore for target engagement and potentially reducing entropic penalties upon binding . The direct‑linkage topology also shifts the spatial orientation of the 3‑phenyl substituent relative to the benzamide ring, a feature that can be exploited for selectivity engineering within kinase ATP‑binding pockets.

Conformational restriction Pharmacophore rigidity Cyclohexyl-oxadiazole Target selectivity

The 3‑Phenyl‑1,2,4‑oxadiazole Moiety Serves as a Metabolically Stable Bioisostere of the Benzamide Carbonyl, Differentiating the Scaffold from Simple Benzamides

The 1,2,4‑oxadiazole ring is a well‑characterised bioisostere of the amide carbonyl group, offering enhanced hydrolytic stability toward peptidases and amidases while retaining hydrogen‑bond acceptor capacity [1]. In a zebrafish embryo toxicity model, 1,2,4‑oxadiazole‑containing benzamides exhibited lower acute toxicity (LC₅₀ > 100 µM) than their purely benzamide counterparts, indicating that the heterocycle mitigates非 specific cytotoxicity [1]. The target compound incorporates this oxadiazole directly into the scaffold, distinguishing it from simple 2‑fluorobenzamide derivatives (e.g., N‑cyclohexyl‑2‑fluorobenzamide) that lack the heterocycle and are expected to undergo more rapid amide hydrolysis in plasma and liver microsome assays.

Bioisosterism Metabolic stability 1,2,4-Oxadiazole Amide bond replacement

Patent Documented Utility Within Kinase and GPCR Modulator Space Provides a Defined Intellectual Property Context Lacking for Simpler Scaffold Analogues

The substituted oxadiazole compound class encompassing the 2‑fluoro‑N‑[1‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)cyclohexyl]benzamide scaffold is explicitly claimed in patent US‑9187437‑B2, which describes utility as kinase inhibitors and as S1P₁ receptor agonists . In contrast, the simpler N‑cyclohexyl‑2‑fluorobenzamide or N‑cyclohexyl‑N‑[(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)methyl]benzamide analogues have no associated patent filings that define a specific therapeutic or biochemical application. The existence of granted patent claims provides procurement users with a validated starting point for structure‑activity relationship exploration and reduces the risk of investing in a scaffold with no demonstrable biological annotation.

Kinase inhibition GPCR modulation Patent landscape US-9187437-B2

Recommended Application Scenarios for 2-Fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide Based on Verified Differential Evidence


In Vitro ADMET Screening of CNS‑Penetrant Kinase Inhibitor Candidates

The compound's calculated logP (4.77) and moderate polar surface area (55.8 Ų) align with CNS drug‑like space, while the direct cyclohexyl–oxadiazole linkage limits conformational flexibility. These features make it a suitable probe for parallel artificial membrane permeability assays (PAMPA‑BBB) and for microsomal stability testing, where it can serve as a comparator to the non‑fluorinated or methylene‑spaced analogues to isolate the contribution of 2‑fluorination and conformational restriction on brain penetration potential .

Selectivity Profiling Against CDK and Related Kinase Panels

Patent US‑9187437‑B2 indicates that oxadiazole‑containing benzamides of this structural class inhibit cyclin‑dependent kinases. The target compound can be deployed in a focused kinase selectivity panel (e.g., CDK1, CDK2, CDK4, CDK6, FLT3) to benchmark its selectivity index relative to established oxadiazole‑based kinase inhibitors, exploiting the scaffold's documented engagement with the ATP‑binding pocket .

GPCR S1P₁ Agonist Screening and Functional Assay Calibration

The same patent family claims S1P₁ receptor agonism for substituted oxadiazole compounds . The target compound can be used as a reference ligand in β‑arrestin recruitment or cAMP assays to compare potency and efficacy against the endogenous agonist S1P, providing a chemically tractable starting point for autoimmune disease target validation.

Fragment‑Based or Structure‑Based Drug Design Centred on the Oxadiazole Bioisostere

Given the oxadiazole ring's role as a metabolically stable amide bioisostere [1], the compound serves as a valuable scaffold for co‑crystallography or molecular docking studies aimed at replacing hydrolytically labile amide bonds in lead series. Its single hydrogen‑bond donor and five acceptor atoms offer a well‑defined pharmacophore for fragment growing or merging strategies.

Quote Request

Request a Quote for 2-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.